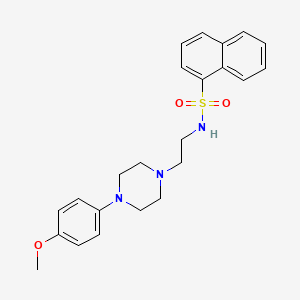

N-(2-(4-(4-metoxifenil)piperazin-1-il)etil)naftaleno-1-sulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of piperazine, which is a common moiety in many pharmaceutical drugs . The methoxyphenyl and naphthalene groups suggest that this compound may have unique properties that could be useful in various applications.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR and IR spectroscopy, as well as crystallography .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. Piperazine derivatives are known to undergo reactions such as acylation, alkylation, and others .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups. For example, the presence of the piperazine group could impact its solubility and stability .Aplicaciones Científicas De Investigación

- Aplicación: La investigación ha explorado el potencial de los derivados de N-(2-(4-(4-metoxifenil)piperazin-1-il)etil)naftaleno-1-sulfonamida como antagonistas α1-AR. Estos compuestos exhiben afinidad por los α1-AR y pueden ser útiles en el tratamiento de afecciones como la hipertrofia cardíaca, la hipertensión y la hiperplasia prostática benigna .

- Aplicación: El compuesto se puede utilizar para funcionalizar cetonas pirazolílvínil mediante reacciones de adición de Aza-Michael, lo que lleva a nuevos derivados con posibles actividades biológicas .

- Aplicación: El compuesto puede servir como un posible agente de prevención del cáncer debido a su capacidad para reducir o neutralizar los radicales libres .

- Aplicación: La investigación ha investigado la afinidad de unión del compuesto para el receptor 5-HT1A, lo que podría contribuir al descubrimiento de fármacos en el sistema nervioso central .

- Aplicación: El compuesto se puede utilizar como bloque de construcción para sintetizar nuevos derivados de triazol, lo que podría conducir a compuestos con actividades antimicrobianas, antifúngicas o anticancerígenas .

Antagonistas del Receptor Alfa1-Adrenérgico

Funcionalización de Cetonas Pirazolílvínil

Agentes de Prevención del Cáncer

Afinidad de Unión del Receptor 5-HT1A

Síntesis de Nuevos Derivados de Triazol

Investigación de Enfermedades Neurodegenerativas

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1h-benzo[d]imidazoles, have been found to target alpha1-adrenergic receptors . Alpha1-adrenergic receptors are a class of G-protein-coupled receptors (GPCRs) and are significant targets for various neurological conditions treatment .

Mode of Action

Similar compounds have been shown to exhibit affinity for alpha1-adrenergic receptors, suggesting that they may interact with these receptors to exert their effects .

Biochemical Pathways

Alpha1-adrenergic receptors, which are potential targets of similar compounds, are known to play a role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . They are also associated with numerous neurodegenerative and psychiatric conditions .

Pharmacokinetics

It is noted that piperazine, a structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .

Result of Action

The activation or blockade of alpha1-adrenergic receptors, which are potential targets of similar compounds, is a major therapeutic approach for the treatment of numerous disorders such as cardiac hypertrophy, congestive heart failure, hypertension, angina pectoris, cardiac arrhythmias, depression, benign prostate hyperplasia, anaphylaxis, asthma, and hyperthyroidism .

Análisis Bioquímico

Biochemical Properties

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide has been found to interact with acetylcholinesterase, an important enzyme in acetylcholine hydrolysis . This interaction is significant as it can potentially increase acetylcholine levels, which is a key factor in the development of Alzheimer’s disease symptoms .

Cellular Effects

It has been suggested that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is complex and involves various binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . In silico docking simulations and molecular dynamics have been used to study these interactions .

Temporal Effects in Laboratory Settings

Studies have suggested that it may have long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide vary with different dosages in animal models

Metabolic Pathways

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide is involved in various metabolic pathways . It interacts with enzymes and cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)naphthalene-1-sulfonamide within cells and tissues are complex processes that involve interactions with transporters or binding proteins .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]naphthalene-1-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O3S/c1-29-21-11-9-20(10-12-21)26-17-15-25(16-18-26)14-13-24-30(27,28)23-8-4-6-19-5-2-3-7-22(19)23/h2-12,24H,13-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOPDNIDNIXHGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)CCNS(=O)(=O)C3=CC=CC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2437488.png)

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N1-(2H-1,3-benzodioxol-5-yl)-N4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B2437496.png)

![2-(2-Ethoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2437501.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)

![2-Chloro-N-[1-(4-fluorophenyl)cyclobutyl]propanamide](/img/structure/B2437506.png)

![6-Propyl-2-(3-tosylpropanamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2437508.png)